REACTION_SMILES
|
[CH3:15][CH2:16][OH:17].[CH3:1][c:2]1[c:3]([C:4](=[O:5])[O:6][CH3:7])[c:8]([Br:14])[cH:9][c:10]([Br:13])[c:11]1[F:12].[Na+:19].[OH-:18].[OH2:20]>>[CH3:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[c:8]([Br:14])[cH:9][c:10]([Br:13])[c:11]1[F:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1c(Br)cc(Br)c(F)c1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(F)c(Br)cc(Br)c1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |